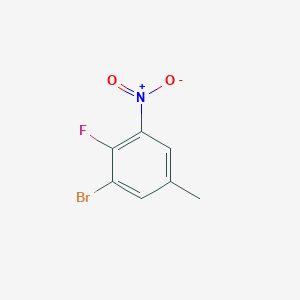
3-Bromo-4-fluoro-5-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-nitrotoluene is a chemical compound with the CAS Number: 1774898-10-0. It has a molecular weight of 234.02 . The IUPAC name for this compound is 1-bromo-2-fluoro-5-methyl-3-nitrobenzene .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-5-nitrotoluene is 1S/C7H5BrFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 . This provides a standardized way to encode the compound’s molecular structure.Scientific Research Applications
Solid Acid Catalysts for Fluorotoluene Nitration
Fluorotoluenes, including compounds related to 3-Bromo-4-fluoro-5-nitrotoluene, have been nitrated regioselectively using solid acid catalysts. This process highlights an environmentally friendly method for nitration, achieving excellent yields with 70% nitric acid as the nitrating agent. The study demonstrates the potential of solid acid catalysts in the synthesis of nitroaromatic compounds, offering a cleaner alternative to traditional methods with a simpler work-up procedure (Maurya et al., 2003).
Synthesis of Bromofluorotoluenes
Another research avenue involves the synthesis of bromofluorotoluenes, such as 2-Bromo-6-fluorotoluene, showcasing its importance as a medical intermediate. The study elaborates on the synthesis process from 2-Amino-6-nitrotoluene, utilizing a series of reactions that yield significant insights into the production of related bromofluorotoluenes (Jiang-he, 2010).
Electrophilic Bromination
Research on electrophilic bromination using Barium Tetrafluorobromate (III) reveals the synthesis of pure 3-bromo-nitrotoluene, indicating a specific application in brominating aromatic compounds with both electron-donating and electron-accepting substituents. This study underscores the efficiency and mild conditions required for the bromination process, providing a pathway for the synthesis of compounds similar to 3-Bromo-4-fluoro-5-nitrotoluene (Sobolev et al., 2014).
Density Functional Theory Studies
The vibrational spectra of related compounds, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, have been explored using density functional theory (DFT). These studies provide valuable information on the molecular structure and properties of nitrotoluenes, facilitating the development of materials with specific electronic or photonic properties (Krishnakumar et al., 2013).
Detection of Nitroaromatic Compounds
The development of pyrene functionalized polysiloxanes for the selective and sensitive detection of nitroaromatic compounds, including 4-nitrotoluene, reflects an application in environmental monitoring and safety. This study demonstrates the compound's role in creating materials that respond to the presence of potentially hazardous chemicals (Gou et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-fluoro-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAGAMCWHPIZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-5-nitrotoluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)
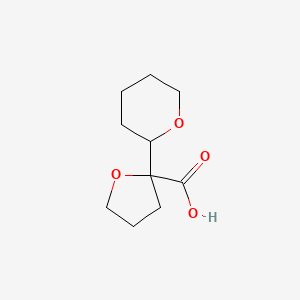

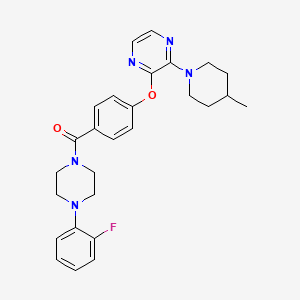
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2845879.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
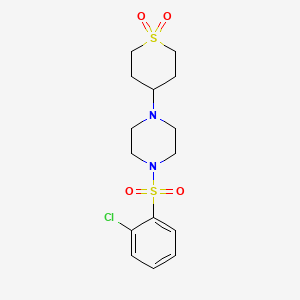
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)
![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)
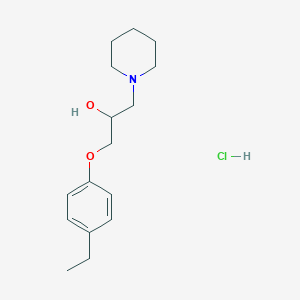
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845888.png)